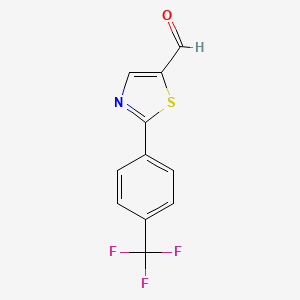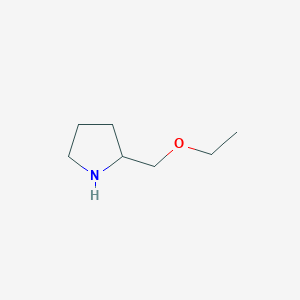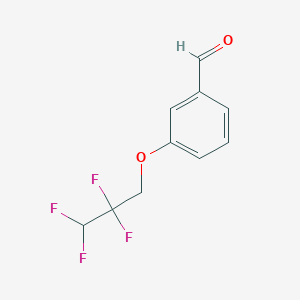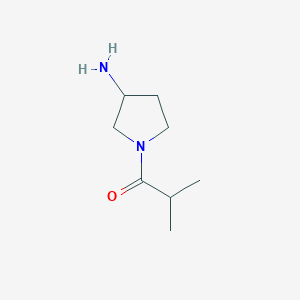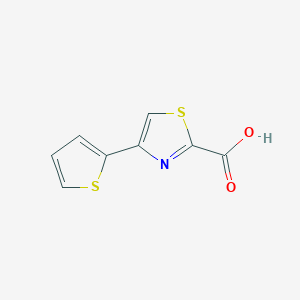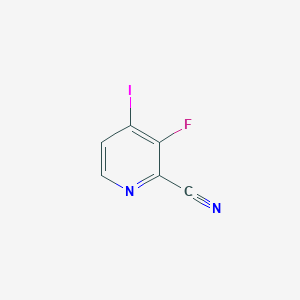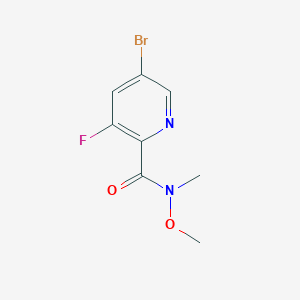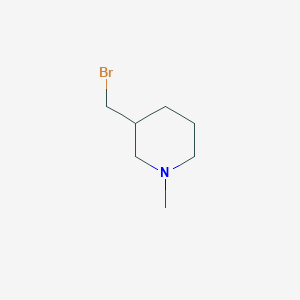
3-(Bromomethyl)-1-methylpiperidine
説明
3-(Bromomethyl)-1-methylpiperidine is a chemical compound that serves as a key intermediate in various synthetic pathways for pharmaceuticals and other organic molecules. It is characterized by the presence of a bromomethyl group attached to a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The methyl group attached to the nitrogen atom indicates that it is a substituted piperidine.
Synthesis Analysis
The synthesis of compounds related to 3-(Bromomethyl)-1-methylpiperidine often involves the functionalization of piperidine or pyridine rings. For instance, the synthesis of aminomethylated fluoropiperidines and fluoropyrrolidines, which are structurally related to 3-(Bromomethyl)-1-methylpiperidine, is achieved through a key step involving regioselective bromofluorination . Similarly, the preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide, another related compound, starts from 5-methylnicotinic acid and results in a high overall yield, demonstrating the efficiency of the synthetic route .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Bromomethyl)-1-methylpiperidine has been studied in detail. For example, the crystal structure of a spin-labelling reagent based on a dibromo-tetramethylpiperidine derivative reveals that the bromine atoms are equatorial and the N-O bond length is precisely determined . This information is crucial for understanding the reactivity and potential interactions of the compound in various chemical environments.
Chemical Reactions Analysis
Compounds with bromomethyl and piperidine functionalities are versatile in chemical reactions. The rearrangement of bromomethyl-pyrrolinium salts into functionalized piperidines is one such reaction, where alkoxides in alcohol lead to the formation of dialkoxypiperidines . Additionally, the bromination of hydroxy-tetramethylpiperidine derivatives can lead to the formation of dibromo-hydroxy-tetramethylpiperidine hydrobromide, which upon oxidation generates a radical species . These reactions highlight the reactivity of bromomethyl groups in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Bromomethyl)-1-methylpiperidine and related compounds are influenced by their molecular structure. The presence of bromine atoms can significantly affect the compound's density, boiling point, and solubility. For instance, the crystal structures of TEMPO-Br salts provide insights into the intermolecular interactions and packing of the molecules, which are dictated by secondary bonds such as Br...O interactions . These properties are essential for the practical application and handling of the compound in laboratory and industrial settings.
科学的研究の応用
Synthesis and Biological Evaluation
Researchers have developed sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline (a close relative of 3-(Bromomethyl)-1-methylpiperidine), showing moderate to excellent antibacterial and anti-enzymatic activities. This indicates the potential of these compounds in therapeutic applications, especially as antimicrobials and enzyme inhibitors (Rehman et al., 2019).
Antibacterial Evaluation
The antibacterial evaluation of 5-substituted-1,3,4- oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, synthesized from reactions involving derivatives similar to 3-(Bromomethyl)-1-methylpiperidine, exhibited valuable results, underscoring their potential in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Ring Contraction and Chemical Transformations
A study described the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide, highlighting a unique approach to ring contraction and the formation of structurally complex pyrrolidines from piperidines, which could be useful in synthetic organic chemistry (Tehrani et al., 2000).
Ionic Liquids and Electrochemical Stability
3-Methylpiperidinium ionic liquids, derived from 3-methylpiperidine (a compound structurally related to 3-(Bromomethyl)-1-methylpiperidine), have been produced and demonstrated excellent electrochemical stability. These findings suggest their potential use as high-performing electrolytes in various applications, extending the portfolio of useful alternatives for safe and efficient technological applications (Belhocine et al., 2015).
Enzymatic Activity and Modeling
Dicopper(II) complexes derived from bromophenol-based ligands with piperazine and piperidine (including 3-methylpiperidine) arms have been synthesized to model the active site of type 3 copper proteins. These complexes shed light on the influence of heteroatoms near the metal site on enzymatic activity, particularly catechol oxidase activity, which is crucial in understanding the catalytic mechanisms of certain enzymes (Merkel et al., 2005).
特性
IUPAC Name |
3-(bromomethyl)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZKPJAXWDZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1-methylpiperidine | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

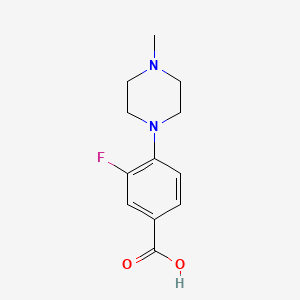
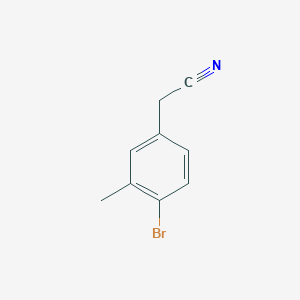


![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)
